Cas no 54649-02-4 (4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione)

4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione structure
54649-02-4 structure
Product Name:4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
Numero CAS:54649-02-4
MF:C19H18N4OS
MW:350.437422275543
CID:1590324
PubChem ID:3041669
Update Time:2025-04-21

4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
    • BRN 5623306
    • CTK5A2070
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-
    • AC1MIBOU
    • 3-mercapto-4-p-anisyl-5-&lt
    • 3-(2-methylindolyl)methyl&gt
    • -1,2,4-triazole
    • AG-F-90331
    • 3-mercapto-4-p-anisyl-5-[3-(2-methylindolyl)methyl]-1,2,4-triazole
    • LS-156225
    • 2,4-Dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione
    • BRN 5623306; CTK5A2070; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-; AC1MIBOU; 3-mercapto-4-p-anisyl-5-< 3-(2-methylindolyl)methyl> -1,2,4-triazole; AG-F-90331; 3-mercapto-4-p-anisyl-5-[3-(2-methylindolyl)methyl]-1,2,4-triazole; LS-156225; 2,4-Dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione;
    • DTXSID20203096
    • 54649-02-4
    • Inchi: 1S/C19H18N4OS/c1-12-16(15-5-3-4-6-17(15)20-12)11-18-21-22-19(25)23(18)13-7-9-14(24-2)10-8-13/h3-10,20H,11H2,1-2H3,(H,22,25)
    • Chiave InChI: DHDXMCCDFWQKGM-UHFFFAOYSA-N
    • Sorrisi: S=C1NN=C(CC2=C(C)NC3C=CC=CC2=3)N1C1C=CC(=CC=1)OC

Proprietà calcolate

  • Massa esatta: 350.12034
  • Massa monoisotopica: 350.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 532
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 84.7Ų

Proprietà sperimentali

  • Densità: 1.33
  • Punto di ebollizione: 556.7°C at 760 mmHg
  • Punto di infiammabilità: 290.5°C
  • Indice di rifrazione: 1.698
  • PSA: 52.65
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司